An In-Depth Technical Guide to 2,4,6-Trichlorobenzaldehyde
An In-Depth Technical Guide to 2,4,6-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorobenzaldehyde, identified by the CAS number 24473-00-5 , is a chlorinated aromatic aldehyde of significant interest in synthetic chemistry.[1][2][3][4][5] Its trifunctionalized benzene ring makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its role in drug development, with a particular focus on its potential as a Cytochrome P450 1A2 (CYP1A2) inhibitor.
Physicochemical Properties
The physical and chemical properties of 2,4,6-Trichlorobenzaldehyde are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 24473-00-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃Cl₃O | [1][2] |
| Molecular Weight | 209.46 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 58.5-59.5 °C | [3] |
| Boiling Point | 180-195 °C (at 12 Torr) | [3] |
| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | 0.014 g/L at 25°C (Calculated) | [6] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
| Flash Point | 113.4 ± 26.5°C | [1] |
| LogP | 3.63 | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Synthesis and Reactivity
Synthesis of 2,4,6-Trichlorobenzaldehyde
A common synthetic route to 2,4,6-Trichlorobenzaldehyde involves the formylation of 1,3,5-trichlorobenzene. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of 2,4,6-Trichlorobenzaldehyde
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Reaction Setup: A solution of 1,3,5-trichlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.05 equivalents) in hexanes is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred for an additional 12 hours.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,4,6-Trichlorobenzaldehyde.
Chemical Reactivity
2,4,6-Trichlorobenzaldehyde exhibits reactivity typical of aromatic aldehydes. Key reactions include:
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Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid (2,4,6-trichlorobenzoic acid) using strong oxidizing agents like potassium permanganate or chromium trioxide.[1]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (2,4,6-trichlorobenzyl alcohol) with reducing agents such as sodium borohydride or lithium aluminum hydride.[1]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, a key step in reactions like the Henry reaction for carbon-carbon bond formation.
-
Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring can be substituted by strong nucleophiles under specific reaction conditions.[1]
Applications in Drug Development
Intermediate in the Synthesis of Pydiflumetofen
2,4,6-Trichlorobenzaldehyde is a crucial starting material for the synthesis of the fungicide pydiflumetofen.[1] The synthetic pathway involves a multi-step process.
Experimental Protocol: Synthesis of Pydiflumetofen from 2,4,6-Trichlorobenzaldehyde
The synthesis of pydiflumetofen from 2,4,6-trichlorobenzaldehyde proceeds through the formation of a key amine intermediate.[1]
-
Henry Reaction: 2,4,6-Trichlorobenzaldehyde is reacted with nitroethane in the presence of a base to form a nitrostyrene derivative.[1]
-
Reduction to Ketone: The nitrostyrene is then reduced to form 1-(2,4,6-trichlorophenyl)acetone.[1]
-
Oxime Formation: The resulting ketone is reacted with methoxyamine to form an O-methyloxime.[1][7]
-
Reduction to Amine: The O-methyloxime is subsequently reduced, for instance with sodium cyanoborohydride, to yield the corresponding amine.[1]
-
Amide Coupling: Finally, the amine is coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (or its acid chloride) to produce pydiflumetofen.[1]
Caption: Synthetic workflow for Pydiflumetofen.
Potential as a CYP1A2 Inhibitor
CYP1A2 Inhibition Signaling Pathway
The expression of CYP1A2 is regulated by the Aromatic Hydrocarbon Receptor (AhR) signaling pathway. Ligands, including certain xenobiotics, can activate this pathway, leading to increased expression of CYP1A2. An inhibitor of CYP1A2 would act directly on the enzyme to block its metabolic activity.
Caption: AhR-mediated induction of CYP1A2 and its inhibition.
Experimental Protocol: In Vitro CYP1A2 Inhibition Assay (IC₅₀ Determination)
The following is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against CYP1A2.
-
Materials: Recombinant human CYP1A2 enzyme, a fluorescent probe substrate (e.g., 7-ethoxyresorufin), NADPH regenerating system, potassium phosphate buffer, and the test compound (2,4,6-Trichlorobenzaldehyde).
-
Assay Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing the CYP1A2 enzyme, buffer, and varying concentrations of 2,4,6-Trichlorobenzaldehyde is pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of the probe substrate and the NADPH regenerating system.
-
Measurement: The formation of the fluorescent product (resorufin) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Analytical Methods
The quantification of 2,4,6-Trichlorobenzaldehyde is essential for quality control and reaction monitoring. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose.
Experimental Protocol: GC-MS Analysis of 2,4,6-Trichlorobenzaldehyde
-
Sample Preparation: A known amount of the sample containing 2,4,6-Trichlorobenzaldehyde is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for improved quantification.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, with an appropriate temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient program is used to ensure good separation, for example, starting at 60 °C and ramping to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify the compound based on its mass spectrum, or selected ion monitoring (SIM) for higher sensitivity and quantitative analysis, monitoring characteristic ions of 2,4,6-Trichlorobenzaldehyde.
-
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of 2,4,6-Trichlorobenzaldehyde in the sample.
Caption: Workflow for GC-MS analysis.
Safety and Handling
As a chlorinated aromatic compound, 2,4,6-Trichlorobenzaldehyde should be handled with appropriate safety precautions. It may cause skin and respiratory irritation.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4,6-Trichlorobenzaldehyde is a valuable chemical intermediate with established applications in the synthesis of agrochemicals and potential utility in pharmaceutical research. Its role as a precursor to pydiflumetofen highlights its industrial importance. Furthermore, its potential as a CYP1A2 inhibitor suggests that it and its derivatives could be investigated for their effects on drug metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- 1. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 2. lnhlifesciences.org [lnhlifesciences.org]
- 3. Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Buy 2,4,6-Trichlorobenzaldehyde | 24473-00-5 [smolecule.com]
- 7. tantuchemicals.com [tantuchemicals.com]
